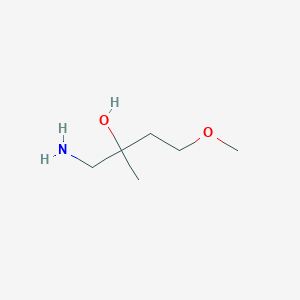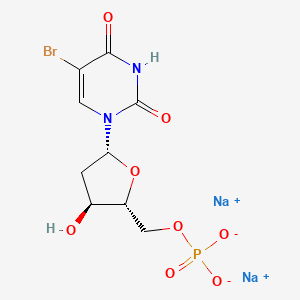
1-Amino-4-methoxy-2-methylbutan-2-ol
Descripción general
Descripción
1-Amino-4-methoxy-2-methylbutan-2-ol is a chemical compound with the CAS Number: 1247891-19-5 . It has a molecular weight of 133.19 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-amino-4-methoxy-2-methyl-2-butanol . The InChI code is 1S/C6H15NO2/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3 . This indicates that the compound has 6 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
1-Amino-4-methoxy-2-methylbutan-2-ol is a liquid at room temperature . It has a molecular weight of 133.19 .Aplicaciones Científicas De Investigación
- Application : The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) is used in the field of nonlinear optics .
- Method : Single crystals of 2A4MP4HB were grown by slow solvent evaporation (SSE) method .
- Results : The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically .
Nonlinear Optics
Corrosion Inhibition
- Application : “4-Amino-2-methylbutan-2-ol” is listed as an organic building block .
- Method : This compound can be used in the synthesis of various organic compounds .
- Results : The specific results or outcomes would depend on the particular synthesis or reaction in which this compound is used .
- Application : “1-amino-4-methoxy-2-methylbutan-2-ol” is listed in a chemical database .
- Method : This compound can be used in various chemical reactions due to its specific properties .
- Results : The specific results or outcomes would depend on the particular reaction in which this compound is used .
Organic Building Blocks
Chemical Properties
- Application : “2-Methylbutan-1-ol” is listed in a chemical database .
- Method : This compound can be used in various chemical reactions due to its specific properties .
- Results : The specific results or outcomes would depend on the particular reaction in which this compound is used .
Chemical Properties
Organic Building Blocks
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
1-amino-4-methoxy-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(8,5-7)3-4-9-2/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKRKNUPHYNKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-methoxy-2-methylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)




